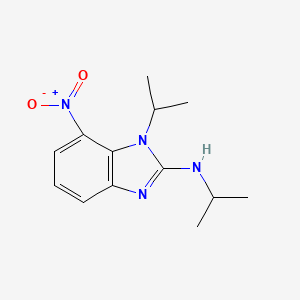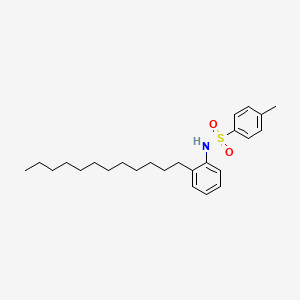
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate typically involves the following steps:
Diazotization: The process begins with the diazotization of aniline derivatives. Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a suitable coupling component, such as a β-keto ester, under basic conditions to form the azo compound. In this case, the coupling component is (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate.
Esterification: The final step involves the esterification of the resulting azo compound with (4-nitrophenyl)methanol to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions (temperature, pH, and concentration), and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like sodium dithionite.
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The nitrophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (chlorine, bromine) for halogenation.
Major Products Formed
Reduction: Formation of (4-aminophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate.
Oxidation: Formation of (4-nitrophenyl)methyl (E)-3-oxo-2-phenyldiazenylbut-2-enoate.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Chemistry
Dye and Pigment Industry: Azo compounds are widely used as dyes and pigments due to their vibrant colors and stability. (4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate can be used as a precursor for the synthesis of azo dyes.
Analytical Chemistry: The compound can be used as a reagent in analytical chemistry for the detection and quantification of various analytes.
Biology and Medicine
Biological Staining: Azo dyes derived from this compound can be used for staining biological tissues and cells, aiding in microscopic analysis.
Industry
Textile Industry: Azo dyes are extensively used in the textile industry for dyeing fabrics due to their excellent colorfastness properties.
Food Industry: Some azo compounds are used as food colorants, although their use is regulated due to potential health concerns.
Mecanismo De Acción
The mechanism of action of (4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate depends on its specific application. In the context of its use as a dye, the compound absorbs light in the visible spectrum, resulting in the appearance of color. The presence of the azo group (N=N) is crucial for this property, as it allows for the delocalization of electrons, leading to the absorption of specific wavelengths of light.
In biological applications, the compound may interact with cellular components, such as proteins and nucleic acids, through various mechanisms, including hydrogen bonding, van der Waals interactions, and electrostatic interactions. These interactions can result in changes in the structure and function of the target molecules, leading to the desired biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate: This compound is unique due to the presence of both nitrophenyl and phenyldiazenyl groups, which confer distinct chemical and physical properties.
This compound: Similar compounds include other azo compounds with different substituents on the phenyl rings, such as (4-aminophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate and (4-chlorophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. The presence of the nitrophenyl group enhances its reactivity in reduction and substitution reactions, while the phenyldiazenyl group contributes to its vibrant color and potential use as a dye.
Propiedades
Fórmula molecular |
C17H15N3O5 |
|---|---|
Peso molecular |
341.32 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (E)-3-hydroxy-2-phenyldiazenylbut-2-enoate |
InChI |
InChI=1S/C17H15N3O5/c1-12(21)16(19-18-14-5-3-2-4-6-14)17(22)25-11-13-7-9-15(10-8-13)20(23)24/h2-10,21H,11H2,1H3/b16-12+,19-18? |
Clave InChI |
PBXSDERTLCZZDM-UXXGDZGPSA-N |
SMILES isomérico |
C/C(=C(/C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])\N=NC2=CC=CC=C2)/O |
SMILES canónico |
CC(=C(C(=O)OCC1=CC=C(C=C1)[N+](=O)[O-])N=NC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


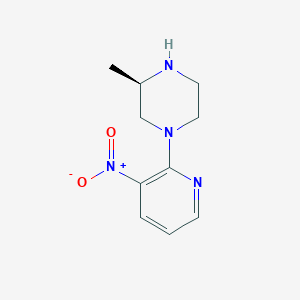


![23-[(Octadecylsulfanyl)methyl]-19,22,25,28-tetrathiahexatetracontane](/img/structure/B12542487.png)
![2-[5-Chloro-2-(4-fluorophenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B12542490.png)
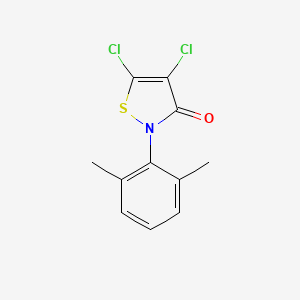
![(4-Nitrophenyl) 8-[3-[(3-pentyloxiran-2-yl)methyl]oxiran-2-yl]octanoate](/img/structure/B12542502.png)
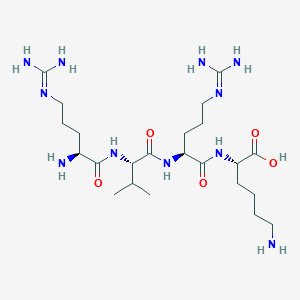



![Benzamide, N-[2-(3,5-dichloro-2-pyridinyl)ethyl]-2-(trifluoromethyl)-](/img/structure/B12542550.png)
